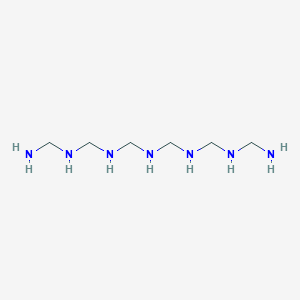
2,4,6,8,10-Pentaazaundecane-1,11-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8,10-Pentaazaundecane-1,11-diamine is a polyamine compound with the molecular formula C6H21N7. It contains a total of 34 atoms: 21 hydrogen atoms, 6 carbon atoms, and 7 nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10-Pentaazaundecane-1,11-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a polyamine precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6,8,10-Pentaazaundecane-1,11-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce simpler amines.
Wissenschaftliche Forschungsanwendungen
2,4,6,8,10-Pentaazaundecane-1,11-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,4,6,8,10-Pentaazaundecane-1,11-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,11-Undecanediamine: A similar diamine with a different structure and properties.
1,6-Hexanediamine: Another diamine used in polymer synthesis and other applications.
1,4-Butanediamine: A shorter-chain diamine with distinct chemical behavior.
Uniqueness
2,4,6,8,10-Pentaazaundecane-1,11-diamine is unique due to its polyamine structure, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
119927-11-6 |
|---|---|
Molekularformel |
C6H21N7 |
Molekulargewicht |
191.28 g/mol |
IUPAC-Name |
N'-[[[[(aminomethylamino)methylamino]methylamino]methylamino]methyl]methanediamine |
InChI |
InChI=1S/C6H21N7/c7-1-9-3-11-5-13-6-12-4-10-2-8/h9-13H,1-8H2 |
InChI-Schlüssel |
OLHYTWJRKVCIIO-UHFFFAOYSA-N |
Kanonische SMILES |
C(N)NCNCNCNCNCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


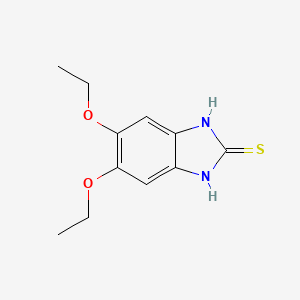
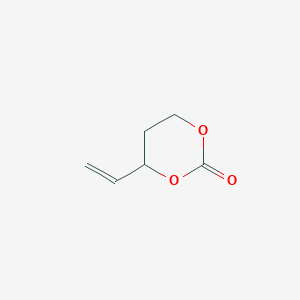
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
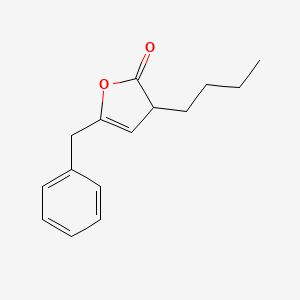
![5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14297901.png)
acetate](/img/structure/B14297908.png)
![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
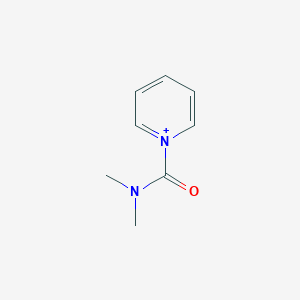
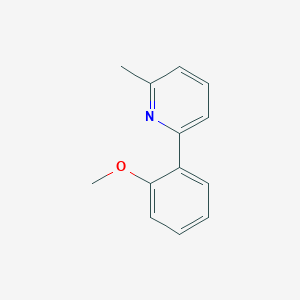

![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)


sulfanium bromide](/img/structure/B14297986.png)
